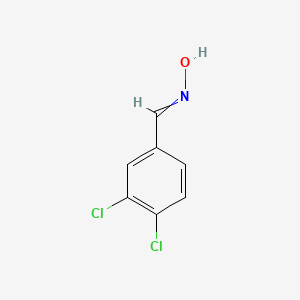

3,4-Dichlorobenzaldoxime

Description

Historical Perspectives on Aldoxime Chemistry

The study of oximes, the class of compounds to which 3,4-Dichlorobenzaldoxime belongs, dates back to the 19th century. numberanalytics.comnumberanalytics.comwikipedia.org These compounds are defined by the C=N-OH functional group and are typically formed through the reaction of an aldehyde or ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.comtestbook.com Aldoximes, derived from aldehydes, and ketoximes, from ketones, are the two primary categories. numberanalytics.com The discovery and subsequent exploration of oximes have been pivotal in the advancement of organic chemistry, providing a versatile platform for the synthesis of a wide array of other organic molecules. numberanalytics.com

Significance of Substituted Benzaldoximes in Organic Synthesis

Substituted benzaldoximes are valuable intermediates in organic synthesis due to their reactivity and the diverse range of transformations they can undergo. numberanalytics.com They serve as precursors for the synthesis of nitriles, amines, and various heterocyclic compounds. numberanalytics.combritannica.com The oxime functional group can be readily converted to other functionalities, making these compounds highly versatile building blocks in the construction of more complex molecular architectures. numberanalytics.com Their utility extends to various fields, including the development of pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com For instance, they are used to create isoxazole (B147169) and isoxazoline (B3343090) heterocycles, which are significant in medicinal chemistry. vulcanchem.com

Role of Halogenation in Modulating Reactivity and Applications

The introduction of halogen atoms, such as chlorine, onto the benzene (B151609) ring of a benzaldoxime (B1666162) significantly influences its chemical properties and reactivity. Halogenation reactions, where one or more halogen atoms replace hydrogen atoms in an organic compound, can alter the electron distribution within the molecule. mt.com The presence of electron-withdrawing halogens, like the two chlorine atoms in this compound, can enhance the electrophilicity of the aromatic ring and influence the acidity of the oxime proton. This modification in reactivity can be harnessed for specific synthetic applications. For example, dual halogenation, as seen in related compounds, provides multiple reactive sites for further chemical transformations, allowing for controlled and selective modifications. vulcanchem.com The electron-withdrawing nature of halogens can also promote reactions like further halogenation. libretexts.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. A common synthesis route for this compound involves the reaction of 3,4-dichlorobenzaldehyde (B146584) with hydroxylamine hydrochloride in the presence of a base, often in a solvent like ethanol (B145695) or methanol (B129727). vulcanchem.com This method relies on the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to form the oxime. vulcanchem.com

One notable application of this compound is its conversion to the corresponding nitrile, 3,4-dichlorobenzonitrile (B1293625), a compound with growing demand as a raw material. google.com This transformation can be achieved through dehydration. google.com Furthermore, like other aldoximes, it can be converted to a nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions to form heterocyclic structures. vulcanchem.com The compound can also undergo reduction to yield the corresponding hydroxylamine derivative or be subjected to a Beckmann rearrangement to form an amide under acidic conditions. vulcanchem.com

Current Challenges and Opportunities in Aldoxime Research

While aldoximes are well-established synthetic intermediates, ongoing research seeks to develop more efficient and environmentally friendly synthetic methods. ajol.info The development of catalytic systems and the use of alternative reaction conditions, such as microwave irradiation, are areas of active investigation to improve yields and reduce reaction times. A significant area of opportunity lies in exploring the full potential of halogenated benzaldoximes, like this compound, in the synthesis of novel bioactive molecules and advanced materials. The unique reactivity conferred by the halogen atoms presents possibilities for creating complex and functionally diverse chemical entities. Further research into the regioselectivity of their reactions and the development of new catalytic methods will continue to expand the synthetic utility of this class of compounds. core.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H |

InChI Key |

ROBIUDOANJUDHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3,4 Dichlorobenzaldoxime

Classical Condensation Routes

The traditional synthesis of 3,4-Dichlorobenzaldoxime is rooted in the principles of condensation chemistry, primarily involving the reaction between an aldehyde and hydroxylamine (B1172632). The efficiency and outcome of these routes are significantly influenced by the chosen catalyst and solvent system.

Acid-Catalyzed Condensation Mechanisms

Under acidic conditions, the condensation reaction proceeds through a distinct, catalyzed mechanism. numberanalytics.com The reaction is generally reversible and involves several key steps.

Activation of the Carbonyl Group : The process begins with the protonation of the carbonyl oxygen of 3,4-Dichlorobenzaldehyde (B146584) by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. allen.inbyjus.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. youtube.com This results in the formation of a protonated tetrahedral intermediate.

Proton Transfer : A series of proton transfer steps occur, leading to the formation of a carbinolamine intermediate.

Dehydration : The hydroxyl group of the carbinolamine intermediate is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation yields the C=N double bond of the this compound. allen.inyoutube.com

This acid-catalyzed pathway is a common strategy for preparing oximes from aldehydes. numberanalytics.com

Base-Catalyzed Condensation Mechanisms

The condensation reaction can also be effectively catalyzed by a base. In this context, the primary function of the base is not to form an enolate as in aldol (B89426) condensations, but rather to deprotonate the hydroxylamine hydrochloride salt. mdpi.compharmaxchange.info

Generation of Free Hydroxylamine : A base, such as potassium carbonate or pyridine, reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to neutralize the acid and generate free hydroxylamine (NH₂OH). mdpi.comajol.info Free hydroxylamine is a more potent nucleophile than its protonated salt form.

Nucleophilic Addition : The liberated hydroxylamine attacks the electrophilic carbonyl carbon of 3,4-Dichlorobenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation and Dehydration : The alkoxide intermediate is protonated, typically by the solvent or the conjugate acid of the base, to form the carbinolamine intermediate. This intermediate then undergoes dehydration to form the final oxime product. pharmaxchange.infomasterorganicchemistry.com The use of a basic medium is a frequently reported condition for the synthesis of aldoximes. mdpi.com

Solvent Effects on Condensation Efficiency

The choice of solvent plays a critical role in the efficiency of aldoxime synthesis, influencing reaction rates and yields. Polar solvents are generally preferred for this type of condensation reaction. Studies on aryl oxime synthesis have shown that polar solvents like methanol (B129727) result in higher product yields compared to apolar solvents like toluene. ias.ac.in The use of a water-methanol mixture can further accelerate the reaction. ias.ac.in Polar aprotic solvents, such as dimethylformamide (DMF), are also known to enhance reaction rates, potentially by stabilizing the transition state during the condensation. researchgate.net For certain catalytic systems, environmentally benign solvent mixtures, such as water and 1-butanol, have been successfully employed to ensure sufficient contact between aqueous and organic phases. rsc.org

Advanced Synthetic Approaches

Beyond classical methods, advanced synthetic strategies focus on the use of novel catalytic systems to improve reaction efficiency, selectivity, and environmental footprint.

Catalytic Systems for Aldoxime Formation

Modern synthetic chemistry has introduced various catalytic systems to facilitate the formation of aldoximes with greater efficiency. Heteropoly acids, such as AlPW₁₂O₄₀ and AlPMo₁₂O₄₀, have been identified as highly effective, eco-friendly, and reusable catalysts for the direct oximation of aromatic aldehydes with hydroxylamine hydrochloride. asianpubs.org These reactions can often be performed under mild, solvent-free conditions, offering advantages such as high product yields, short reaction times, and cleaner reaction profiles. asianpubs.org For instance, the use of these heteropoly acid catalysts allows for the rapid condensation of various aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, to afford the corresponding aldoximes in excellent yields. asianpubs.org

Other advanced systems include the use of a reusable Copper Fluorapatite (CuFAP) catalyst for the one-pot synthesis of amides and nitriles, which proceeds via an aldoxime intermediate formed from the corresponding aldehyde. scirp.org Additionally, transition metal catalysis, such as rhodium-based systems, has been developed for one-pot processes that combine hydroformylation of alkenes with subsequent condensation to produce aldoximes. rsc.orgrsc.org These methods represent a significant advancement, allowing for the synthesis of aldoximes directly from more fundamental starting materials in a highly atom-economical fashion. researchgate.netrsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering substantial improvements over conventional heating methods. oatext.comasianpubs.org This technology allows for rapid and direct heating of the reaction mixture, leading to significantly reduced reaction times, increased product yields, and often, higher purity. nih.gov For the synthesis of aldoximes, comparative studies have demonstrated the profound impact of microwave irradiation. For instance, a synthesis that requires 6 hours under conventional reflux conditions can be completed in just 45 minutes using microwave heating at 150°C (300 W), achieving a remarkable 90% yield with minimal byproduct formation. This efficiency stems from the ability of microwaves to directly couple with polar molecules in the reaction, leading to uniform and instantaneous heating that cannot be achieved with traditional oil baths. oatext.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Aldoxime Synthesis This table is interactive. Click on the headers to sort the data.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 hours | 45 minutes |

| Yield | 65-85% | ~90% |

| Energy Source | Oil Bath / Reflux | Microwave Irradiation (300 W) |

| Byproduct Formation | Moderate | Minimal |

Ultrasound Irradiation in Aldoxime Synthesis

The application of ultrasound irradiation, or sonochemistry, provides another green and efficient alternative for the synthesis of aldoximes. ajol.infohep.com.cn Sonication utilizes the energy from acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles—to create localized hotspots of extreme temperature and pressure. ajol.info This process dramatically enhances mass transfer and accelerates reaction rates.

Research on the synthesis of dichlorobenzaldoxime isomers demonstrates that exposing a mixture of the corresponding aldehyde and hydroxylamine hydrochloride to ultrasound (35 kHz) in water or a water-ethanol mixture can lead to the formation of the desired oxime in excellent yields (81–95%) within just 1 to 3 minutes. ajol.info This method is exceptionally fast and avoids the need for hazardous organic solvents, aligning with the principles of green chemistry. ajol.inforesearchgate.net The process is typically performed at room temperature, and the product often precipitates directly from the solution in high purity, simplifying the workup procedure. ajol.info

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing both the yield and purity of the final product. nih.govprismbiolab.com This process involves systematically adjusting various factors that influence the reaction's outcome. The use of statistical methods like Design of Experiments (DoE) can efficiently identify the optimal conditions by exploring the effects of multiple variables simultaneously. nih.govsemanticscholar.org

Key parameters that are typically optimized include:

Starting Material Purity : Utilizing high-purity starting materials, such as 3,4-dichlorobenzaldehyde and hydroxylamine hydrochloride, is a foundational step to prevent the introduction of impurities from the outset.

Catalyst : The choice and concentration of a catalyst, such as a Brønsted acid like glacial acetic acid, can significantly influence the rate of oxime formation.

Solvent : The reaction medium plays a critical role. While traditional methods often use alcohols like ethanol (B145695) or methanol, modern approaches favor greener solvents like water or water-ethanol mixtures. ajol.infovulcanchem.com

Temperature and Reaction Time : These two parameters are often interdependent. Microwave and ultrasound methods drastically reduce the required time and may operate at different effective temperatures compared to conventional reflux. ajol.info Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal endpoint and prevent the formation of degradation products.

Table 2: Key Reaction Parameters for Optimization This table is interactive. You can filter the data by entering keywords in the search box.

| Parameter | Influence on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Achieve desired conversion rate without promoting side reactions. |

| Catalyst Conc. | Influences the speed of nucleophilic addition. | Use the minimum amount required for efficient conversion to reduce cost and simplify purification. |

| Solvent Choice | Affects solubility of reactants and reaction pathway. | Select a solvent that maximizes yield and aligns with green chemistry principles (e.g., water). |

| Reaction Time | Determines the extent of reactant conversion. | Minimize time to increase throughput and reduce energy consumption, while ensuring complete reaction. |

Purity Enhancement Strategies

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization Techniques

Recrystallization is the most common and effective method for purifying solid organic compounds. umass.eduillinois.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. umass.edu The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals. tifr.res.in

For this compound and its derivatives, common and effective solvent systems for recrystallization include aqueous methanol and ethanol/water mixtures. google.comdatapdf.com The process involves dissolving the crude product in the hot solvent mixture and allowing it to cool gradually. The purified crystals are then collected by filtration, washed with a small amount of ice-cold solvent to remove any remaining soluble impurities, and dried. umass.edutifr.res.in

Chromatographic Purification Methods

When recrystallization does not provide adequate purity, or for the removal of closely related impurities, chromatographic techniques are employed. polypeptide.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography : This is a standard technique where the crude mixture is passed through a column packed with a solid adsorbent like silica (B1680970) gel or alumina. A solvent (eluent) carries the mixture down the column, and compounds separate based on their polarity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and powerful version of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, providing much higher resolution and faster separation times. nih.gov It is an invaluable tool for both the purification and the analytical assessment of purity for compounds like this compound. mdpi.com Reversed-phase HPLC (RPC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is particularly effective for purifying organic molecules. polypeptide.com

Comparative Analysis of Synthetic Protocols

A comparative analysis of the different synthetic protocols for producing this compound highlights a clear trend towards more efficient and environmentally benign methodologies.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound Irradiation |

| Reaction Time | Long (hours) | Very Short (minutes) | Extremely Short (1-3 minutes) ajol.info |

| Typical Yield | Good (70-85%) | Excellent (>90%) | Excellent (81-95%) ajol.info |

| Energy Input | High, inefficient heating oatext.com | Moderate, efficient heating nih.gov | Low, high energy efficiency ajol.info |

| Reaction Conditions | High temperatures (reflux) | High temperatures, controlled | Ambient temperature ajol.info |

| Solvents | Organic (Ethanol, Methanol) vulcanchem.com | Green (Water-Glycerol) or minimal | Green (Water, Water-Ethanol) ajol.info |

| Workup/Purification | Standard extraction/recrystallization | Simplified, often direct precipitation | Simplified, often direct precipitation ajol.info |

Efficiency and Scalability Considerations

The efficiency and scalability of this compound synthesis are heavily influenced by reaction conditions such as the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comrsc.org The ability to produce substantial quantities of the target molecule via simple and scalable routes is a significant objective in chemical synthesis. rsc.org

Key factors for optimizing the synthesis include:

Reaction Kinetics: The reaction of an aldehyde with hydroxylamine is pH-dependent. Slightly acidic conditions (pH 4-5) are generally optimal to facilitate the reaction, while preventing unwanted side reactions that can occur at lower pH values or the slowdown of the reaction at higher pH. numberanalytics.com

Catalysis: While the reaction can proceed without a catalyst, various catalytic systems have been explored to enhance reaction rates and yields. researchgate.netias.ac.in The use of selective catalytic reagents is superior to stoichiometric ones as it minimizes waste. yale.edu

Solvent and Temperature: The choice of solvent can significantly impact yield. Polar solvents are often preferred for this type of reaction. ias.ac.in Furthermore, energy requirements should be minimized by conducting syntheses at ambient temperature and pressure where possible. yale.edu

Purification: To achieve high purity, effective purification methods like crystallization or chromatography are essential. numberanalytics.com For scalability, processes that minimize complex purification steps are favored.

Recent research has highlighted several approaches to improve efficiency and scalability. For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for similar aldoximes. One study demonstrated a reduction in reaction time from 6 hours under conventional heating to just 45 minutes using microwave irradiation, achieving a 90% yield with minimal byproduct formation.

Table 1: Comparison of Synthetic Methods for Aldoxime Formation

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Base (e.g., NaHCO₃) | Methanol | >60 min | ~70% | ias.ac.in |

| Conventional | Base (e.g., NaHCO₃) | Mineral Water | ~10 min | 99% | ias.ac.in |

| Microwave | Water-Glycerol (1:1) | Water-Glycerol | 45 min | 90% | |

| Solvent-Free | Heteropoly Acids | None | Short | High | asianpubs.org |

| Solvent-Free | Grinding with Bi₂O₃ | None | Short | Excellent | researchgate.net |

The data indicates that modern techniques offer significant advantages over traditional methods. The use of mineral water as a solvent, which contains natural minerals, has been shown to produce near-quantitative yields in a very short time at room temperature, highlighting a practical, economical, and industrially relevant method. ias.ac.in Similarly, solvent-free methods, either using heteropoly acids or grindstone chemistry, provide high yields and cleaner reaction profiles. asianpubs.orgresearchgate.net

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comrroij.com This framework is crucial for developing sustainable synthetic routes for compounds like this compound.

Key green chemistry principles applicable to this synthesis include:

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu Methods that offer high yields and selectivity, such as the catalyst-free synthesis in mineral water, minimize waste production. ias.ac.in

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The condensation of 3,4-Dichlorobenzaldehyde with hydroxylamine is an addition-elimination reaction that is inherently high in atom economy, with water being the primary byproduct.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. yale.edu Research has demonstrated the successful synthesis of aldoximes in environmentally benign solvents like water or under solvent-free conditions. ias.ac.inasianpubs.orgresearchgate.net This avoids the use of volatile organic compounds that are often toxic and flammable. rroij.com

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. yale.edusigmaaldrich.com Heterogeneous catalysts, such as heteropoly acids or bismuth(III) oxide, are particularly advantageous as they are often non-corrosive, environmentally benign, and can be easily removed from the reaction mixture by filtration and potentially recycled. asianpubs.orgresearchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. yale.edu Several high-yield methods for aldoxime synthesis, including those using mineral water or grinding, operate effectively at room temperature. ias.ac.inresearchgate.net

Table 2: Application of Green Chemistry Principles to Aldoxime Synthesis

| Green Principle | Traditional Method | Greener Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Organic Solvents (e.g., Toluene, Methanol) | Water (Mineral Water), Solvent-Free | Reduced toxicity, flammability, and environmental pollution. rroij.com | ias.ac.inresearchgate.net |

| Catalysis | Stoichiometric Base | Heterogeneous Catalysts (e.g., Heteropoly acids, Bi₂O₃) | Catalyst is easily separable and recyclable; reduces waste. asianpubs.orgresearchgate.net | asianpubs.orgresearchgate.net |

| Energy Efficiency | Refluxing/Heating | Room Temperature Reaction | Lower energy consumption and cost. yale.edu | ias.ac.inresearchgate.net |

| Waste Prevention | Lower yields, potential byproducts | High yields (up to 99%) with high selectivity | Minimizes downstream purification and waste disposal. ias.ac.inyale.edu | ias.ac.in |

Chemical Reactivity and Transformation Pathways of 3,4 Dichlorobenzaldoxime

Fundamental Reactivity Patterns

The reactivity of 3,4-Dichlorobenzaldoxime is dictated by the electronic properties of its constituent parts: the oxime group and the dichlorinated phenyl ring. These features create a landscape of potential chemical transformations.

Nucleophilic Reactivity of the Oxime Nitrogen

The oxime functional group (-CH=N-OH) possesses two nucleophilic centers: the nitrogen and the oxygen atoms. libretexts.org The nitrogen atom, in particular, can exhibit significant nucleophilic character. The reaction of oximes with electrophiles can lead to the formation of nitrones through attack by the nitrogen atom. nih.gov This reactivity is part of an ambident nucleophilicity, where either the nitrogen or the oxygen can be the site of attack, often influenced by reaction conditions and the nature of the electrophile. libretexts.org

Computational studies on oxime reactivity have explored the oxime-nitrone tautomerism, suggesting that in some nucleophilic additions, the more reactive nitrone tautomer could be the key intermediate. nih.govnih.gov The propensity for N-alkylation versus O-alkylation can be influenced by steric factors; for instance, in certain E-oximes, O-alkylation is the preferred pathway, potentially due to steric hindrance around the nitrogen atom. libretexts.org The delocalization of an unpaired electron between the nitrogen and oxygen atoms in oxime radicals further illustrates this dual reactivity, allowing for the formation of either C-N or C-O bonds in subsequent reactions. govtpgcdatia.ac.in Oximes are versatile intermediates that can undergo various reactions, including nucleophilic substitutions and electrophilic additions at the nitrogen or oxygen atom. lookchem.com

Electrophilic Character of the Benzene (B151609) Ring

The benzene ring is inherently electron-rich and susceptible to attack by electrophiles in reactions known as electrophilic aromatic substitution (EAS). uwindsor.canih.gov In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate called a sigma complex or arenium ion. eie.grnih.gov The stability of benzene's aromatic system means that substitution occurs rather than addition, as this allows for the regeneration of the aromatic ring. nih.gov

Influence of Chlorine Substituents on Electronic Distribution

Despite being deactivating, the resonance effect of halogens directs incoming electrophiles to the ortho and para positions relative to the halogen. rsc.org In this compound, the C1 position is occupied by the aldoxime group. The remaining open positions for substitution are C2, C5, and C6. The combined directing effects of the C3-chloro, C4-chloro, and C1-aldoxime groups would determine the final position of substitution. The electron-withdrawing nature of chlorine substituents is also known to increase the lipophilicity of the molecule, which can influence its interactions and partitioning behavior. smolecule.com The introduction of chlorine atoms can be a critical factor in modulating the biological activity of a molecule. acs.org

Derivatization Reactions

Derivatization of this compound can be achieved through reactions involving the oxime group or the aromatic chlorine atoms, opening pathways to a variety of new chemical structures.

O-Alkylation and Acylation of the Oxime Hydroxyl Group

The hydroxyl group of the oxime is nucleophilic and readily undergoes alkylation and acylation reactions. lookchem.com O-alkylation, the formation of oxime ethers, can be achieved by reacting the oxime with alkyl halides. For instance, various substituted benzaldoximes have been O-benzylated using benzyl (B1604629) bromide under phase transfer catalysis conditions, affording O-benzyl oxime derivatives in high yields. libretexts.org Similarly, O-ethylation of (E)-2,4-dichlorobenzaldoxime has been reported. These reactions highlight the utility of the oxime hydroxyl for introducing new functionalities.

O-acylation involves the reaction of the oxime with an acylating agent, such as an acyl chloride, to form an O-acyloxime. These reactions provide a route to oxime esters. For example, novel O-acyloximes have been synthesized by reacting oximes with acetyl chloride or by using a mixed anhydride (B1165640) method with N-protected amino acids. The choice of base and reaction conditions can sometimes be used to selectively achieve either O- or N-acylation.

Table 1: Examples of O-Alkylation of Substituted Aromatic Aldoximes

| Aldoxime Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| 2,4-Dichlorobenzaldoxime | Benzyl Bromide | O-Benzyl 2,4-dichlorobenzaldoxime | 86 | libretexts.org |

| 4-Chlorobenzaldoxime | Benzyl Bromide | O-Benzyl 4-chlorobenzaldoxime | 96 | libretexts.org |

| 2-Chlorobenzaldoxime | Benzyl Bromide | O-Benzyl 2-chlorobenzaldoxime | 88 | libretexts.org |

| 4-Nitrobenzaldoxime | Benzyl Bromide | O-Benzyl 4-nitrobenzaldoxime | 95 | libretexts.org |

| 2,4-Dichlorobenzaldoxime | Ethyl Bromide | (E)-2,4-Dichlorobenzaldoxime O-ethyl ether | 68 |

Reactions Involving the Aromatic Halogens

The chlorine atoms on the benzene ring of this compound are generally unreactive but can be induced to participate in certain transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Aryl halides can undergo nucleophilic substitution if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and/or para positions to the halogen. libretexts.org This reaction proceeds via an addition-elimination mechanism involving a stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orguwindsor.ca In this compound, the aldoxime group (-CH=NOH) and the nitrile group (-CN) in the related 3,4-dichlorobenzonitrile (B1293625) are electron-withdrawing. This electronic effect activates the ring, making it more susceptible to nucleophilic attack. The chlorine at the C4 position is para to the C1 substituent, making it the more likely site for SNAr compared to the chlorine at the C3 (meta) position. While direct examples for the oxime are not prevalent, related compounds like 3,4-dichlorobenzonitrile can undergo substitution reactions where chlorine atoms are replaced by other nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl chlorides, despite their lower reactivity compared to aryl bromides and iodides, are effective substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. eie.gr These reactions are powerful tools for forming new carbon-carbon bonds. The development of specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of a wide array of aryl chlorides with partners like boronic acids. lookchem.comeie.gr Given that derivatives like 3,4-dichloroacetophenone have been used in the context of Suzuki-Miyaura catalysis, it is highly probable that the chlorine atoms of this compound could be functionalized via similar cross-coupling methodologies. rsc.org

Cyclization Reactions Leading to Heterocycles

The reactivity of the oxime functionality in this compound allows for its participation in cyclization reactions, yielding heterocyclic structures. A significant pathway involves the formation of isoxazole (B147169) rings, which are important scaffolds in medicinal chemistry. organic-chemistry.org

Formation of Substituted Isoxazoles

The synthesis of substituted isoxazoles from this compound can be achieved through various synthetic strategies, most notably via 1,3-dipolar cycloaddition reactions. nih.gov In this process, the aldoxime is first converted into the corresponding nitrile oxide, a reactive 1,3-dipole. This intermediate then reacts with a dipolarophile, such as an alkyne or an alkene, to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govsciarena.com

One common method for the in situ generation of the nitrile oxide from the aldoxime involves oxidation. Reagents like sodium hypochlorite (B82951) (NaOCl) or hypervalent iodine compounds can be employed for this purpose. sciarena.comcore.ac.uk For instance, the reaction of an aldoxime with an alkyne in the presence of an oxidizing agent leads to the formation of 3,5-disubstituted isoxazoles. nih.gov

Another pathway involves the reaction of the corresponding N-hydroximidoyl chloride, derived from the oxime, with an enamine, which triggers a [3+2] cycloaddition to form a dihydroisoxazole (B8533529) intermediate that is subsequently oxidized to the isoxazole. organic-chemistry.org The reaction of this compound with chlorinating agents like chlorine gas can form the corresponding hydroximoyl chloride, which then undergoes cyclization with a suitable partner like a β-ketoester under basic conditions to yield a substituted isoxazole.

The following table summarizes a general reaction scheme for isoxazole formation:

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

| This compound | Alkyne | Oxidizing agent (e.g., NaOCl, Oxone) | 3-(3,4-Dichlorophenyl)-5-substituted isoxazole |

| This compound | Alkene | Oxidizing agent | 3-(3,4-Dichlorophenyl)-5-substituted isoxazoline |

| 3,4-Dichlorobenzohydroximoyl Chloride | β-Ketoester | Base | 3-(3,4-Dichlorophenyl)-4,5-disubstituted isoxazole |

Mechanistic Insights into Cyclization Processes, including Hydrogen Bonding Effects

The mechanism for the formation of isoxazoles from aldoximes is centered on the generation of a nitrile oxide intermediate. core.ac.uk This can be achieved through oxidation of the aldoxime, for example, with hypochlorous acid (generated in situ from an oxidant like Oxone and a chloride source), which then undergoes dehydrochlorination. nih.gov The resulting 3,4-dichlorobenzonitrile oxide is a linear, high-energy species that readily participates in [3+2] cycloaddition reactions. nih.govanu.edu.au

The cycloaddition is typically a concerted pericyclic reaction, although stepwise mechanisms involving diradical intermediates have also been proposed. nih.gov The regioselectivity of the cycloaddition, which determines the substitution pattern on the final isoxazole ring, is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as explained by frontier molecular orbital theory.

Hydrogen bonding plays a crucial role in modulating the reactivity and stability of intermediates during these cyclization processes. jmcs.org.mxmdpi.com The oxime's hydroxyl proton can form hydrogen bonds with solvents or reagents, influencing the reaction rate. rsc.org More significantly, intramolecular hydrogen bonding can stabilize transition states. For example, during the cyclization of related substrates, hydrogen bonding between the oxime's N-OH group and other functional groups within the molecule can pre-organize the reactant into a conformation favorable for ring closure, thereby lowering the activation energy of the reaction. rsc.org This effect can enhance reaction rates and influence selectivity. rsc.org The presence of hydrogen bonding can affect the electronic properties and geometry of the transition state, which can be critical for the reaction outcome. mdpi.com

Chemical Transformations

Beyond cyclization, this compound can undergo other chemical transformations, notably dehydration to form the corresponding nitrile.

Dehydration to Nitriles

The conversion of aldoximes to nitriles is a fundamental transformation in organic synthesis, involving the elimination of a molecule of water.

3,4-Dichlorobenzonitrile can be synthesized directly from this compound through a dehydration reaction. google.comgoogle.com This method is a known pathway for preparing nitriles from aldehydes via their oxime derivatives. The process involves treating the aldoxime with a dehydrating agent. A common reagent used for this purpose is acetic anhydride, which reacts with the oxime to facilitate the elimination of water, yielding the nitrile product. smolecule.com While this method is direct, historical accounts suggest it can suffer from drawbacks such as the use of expensive starting materials or low product purity in some contexts. google.comgoogle.com

Reaction Scheme:

C₇H₅Cl₂NO (this compound) → C₇H₃Cl₂N (3,4-Dichlorobenzonitrile) + H₂O

The table below outlines key properties of the reactant and product in this transformation.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | (NE)-N-[(3,4-dichlorophenyl)methylidene]hydroxylamine | C₇H₅Cl₂NO | 190.02 |

| 3,4-Dichlorobenzonitrile | 3,4-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 |

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

The dehydration of aldoximes to nitriles can be promoted by a variety of catalysts and reagents. While strong dehydrating agents like acetic anhydride, thionyl chloride, or phosphorus pentoxide are effective, research has focused on developing milder and more efficient catalytic methods to improve yields and simplify purification. google.com

For the broader class of aldoxime dehydration reactions, various catalytic systems have been explored. These include:

Lewis acids and Brønsted acids: These can activate the oxime's hydroxyl group, making it a better leaving group.

Transition metal catalysts: Certain metal complexes can catalyze the dehydration under mild conditions.

Enzymatic catalysts: Aldoxime dehydratases represent a green chemistry approach to this transformation.

This article explores the chemical reactivity and various transformation pathways of the compound this compound. The focus is on deoximation, oxidation, reduction, and rearrangement reactions, providing a detailed look at the chemical behavior of this halogenated aromatic oxime.

2 Deoximation and Regeneration of Carbonyl Compounds

Deoximation is a crucial chemical transformation that regenerates the parent carbonyl compound from its oxime derivative. Oximes serve as important protective groups for aldehydes and ketones in organic synthesis. The ability to efficiently cleave the carbon-nitrogen double bond of the oxime and restore the carbonyl functionality under mild conditions is of significant synthetic interest. researchgate.netniscpr.res.in

Several methods have been developed for the deoximation of aldoximes, often employing oxidative or hydrolytic conditions. For dichlorinated benzaldoxime (B1666162) systems, specific reagents have been shown to be effective. For instance, a study on the regeneration of carbonyl compounds from various derivatives, including the analogous 2,4-Dichlorobenzaldoxime, demonstrated the efficacy of a heterogeneous system. niscpr.res.in

In this study, a mixture of calcium hypochlorite and moist montmorillonite (B579905) K-10 clay in chloroform (B151607) at room temperature was used to convert 2,4-Dichlorobenzaldoxime back to its parent aldehyde, 2,4-Dichlorobenzaldehyde. The reaction is notable for its mild conditions and the use of readily available, inexpensive reagents. niscpr.res.in While this specific example uses the 2,4-isomer, the methodology is generally applicable to other halogenated benzaldoximes, including this compound, due to similar electronic and structural properties.

Table 1: Deoximation of an Analogous Dichlorobenzaldoxime

| Substrate | Reagent/Conditions | Product | Time (hr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorobenzaldoxime | Ca(OCl)₂, moist montmorillonite K-10, CHCl₃, r.t. | 2,4-Dichlorobenzaldehyde | 3.3 | 68 | niscpr.res.in |

This method highlights an efficient pathway for the deprotection of dichlorobenzaldehydes, with the parent carbonyl compound being isolated in a good yield after a relatively short reaction time under ambient conditions. niscpr.res.in

3 Oxidation and Reduction Pathways

The oxime functional group in this compound can undergo both oxidation and reduction, leading to a variety of important chemical intermediates. The specific outcome of these reactions is highly dependent on the reagents and conditions employed. lucp.nettandfonline.com

Oxidation Pathways

The oxidation of aldoximes is a complex process that can yield several different products, including the parent aldehyde, the corresponding carboxylic acid, or nitrile oxides. lucp.net Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent), are versatile oxidants for these transformations. lucp.netrsc.orgrsc.org

When aromatic aldoximes are treated with hypervalent iodine reagents, they can furnish nitrile oxides, which are valuable synthetic intermediates for 1,3-dipolar cycloaddition reactions. lucp.netarkat-usa.org However, under slightly different conditions, these same reagents can oxidize aldoximes to N-acetoxy amides or hydroxamic acids. lucp.netrsc.orgrsc.org This pathway involves the in situ formation of a nitrile oxide, which is then trapped by the acetate (B1210297) or hydroxyl group from the reagent, followed by an intramolecular rearrangement. rsc.orgrsc.org

Electrochemical methods also provide a pathway for the oxidation of dichlorinated benzaldoximes. The electrochemical oxidation of 2,6-dichlorobenzaldoxime (B1311563) on a graphite (B72142) anode has been shown to produce an intermediate that can be subsequently reduced to the corresponding nitrile. researchgate.net

Reduction Pathways

Reduction of this compound primarily leads to the formation of the corresponding primary amine, 3,4-Dichlorobenzylamine. This transformation is a key step in the synthesis of various biologically active molecules and other fine chemicals.

A variety of reducing systems can be employed:

Borohydride Exchange Resin-Nickel Acetate: This system has been used for the reduction of aromatic oximes to amines in good yields under mild conditions in methanol (B129727). The reaction rate is influenced by substituents on the aromatic ring; electron-withdrawing groups like chlorine facilitate the reduction. tandfonline.com

Zinc and Acetic Acid with Ultrasonic Irradiation: This method provides a rapid and efficient reduction of aromatic aldoximes to their corresponding amines in high yields at room temperature. The presence of chloro substituents on the aromatic ring promotes a ready reduction. tsijournals.com

Sodium Borohydride with Nano Copper/Charcoal: This system effectively reduces aromatic aldoximes to primary amines under reflux conditions in ethanol (B145695). researchgate.net

Homogeneous Ruthenium Catalysis: A highly efficient and selective protocol for the hydrogenation of aldoximes to primary amines utilizes a homogeneous ruthenium/triphos catalyst system, achieving complete conversion in minutes. rsc.org

Electrochemical Reduction: In a domino oxidation-reduction sequence, 2,6-dichlorobenzaldoxime can be electrochemically reduced at a lead cathode to form 2,6-dichlorobenzonitrile. researchgate.netunibe.ch

Table 2: Summary of Oxidation and Reduction Pathways for Aromatic Aldoximes

| Transformation | Reagent(s) | Product(s) | Notes | Reference(s) |

|---|---|---|---|---|

| Oxidation | Hypervalent Iodine (DIB, HTIB) | Nitrile Oxides, N-Acetoxy Amides, Hydroxamic Acids | Product depends on reaction conditions and nucleophiles present. | lucp.netrsc.orgrsc.orgarkat-usa.org |

| Oxidation | Electrochemical (Graphite Anode) | Nitrile (via intermediate) | Part of a domino oxidation-reduction sequence. | researchgate.netunibe.ch |

| Reduction | Borohydride Exchange Resin-Ni(OAc)₂ | Primary Amine | Good yields, mild conditions. | tandfonline.com |

| Reduction | Zn/Acetic Acid (Ultrasound) | Primary Amine | Rapid reaction, high yields. | tsijournals.com |

| Reduction | NaBH₄/Nano Cu/Charcoal | Primary Amine | High to excellent yields. | researchgate.net |

| Reduction | H₂, Ru/triphos catalyst | Primary Amine | Very fast and selective hydrogenation. | rsc.org |

| Reduction | Electrochemical (Lead Cathode) | Nitrile | Domino oxidation-reduction sequence. | researchgate.netunibe.ch |

4 Rearrangement Reactions (e.g., Beckmann Rearrangement in analogous systems)

Rearrangement reactions of oximes provide powerful synthetic routes to amides and other nitrogen-containing compounds. The most prominent of these is the Beckmann rearrangement.

Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide. wikipedia.orgorganicreactions.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is positioned anti to the hydroxyl group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the amide. masterorganicchemistry.com

For aldoximes like this compound, the Beckmann rearrangement can lead to two primary outcomes depending on the reaction conditions:

Formation of a Primary Amide: In the presence of a catalyst that promotes rearrangement and subsequent hydration, this compound would rearrange to form 3,4-Dichlorobenzamide . This is the classic Beckmann rearrangement product. acs.org

Formation of a Nitrile: Under dehydrating conditions, aldoximes often undergo elimination to form nitriles. This is a common alternative pathway to the Beckmann rearrangement for aldoximes. masterorganicchemistry.com In this case, this compound would be converted to 3,4-Dichlorobenzonitrile . google.com

A wide array of catalysts can promote the Beckmann rearrangement, including strong acids like sulfuric acid and phosphorus pentachloride, as well as milder catalytic systems. wikipedia.org Recent developments have focused on more environmentally friendly and efficient catalysts, such as a bis(allyl)-ruthenium(IV) complex that cleanly converts various aldoximes to primary amides in a water/glycerol mixture. acs.org

Table 3: Catalysts and Conditions for Beckmann Rearrangement of Analogous Aldoximes

| Catalyst/Reagent | Conditions | Primary Product | Reference(s) |

|---|---|---|---|

| Strong Acids (e.g., H₂SO₄, PCl₅) | Varies, often harsh | Amide or Nitrile | wikipedia.org |

| [{RuCl(μ-Cl)(η³:η³-C₁₀H₁₆)}₂] | Water/Glycerol, 120-150 °C | Primary Amide | acs.org |

| N-(p-Toluenesulfonyl) Imidazole (TsIm) / DBU | DMF, reflux | Nitrile | tandfonline.com |

| Dehydration (e.g., SOCl₂) | Varies | Nitrile | google.com |

Lossen-Type Rearrangement

Another relevant transformation is a Lossen-type rearrangement. A one-pot reaction of aromatic aldoximes with the hypervalent iodine reagent HTIB (Koser's reagent) in an alkaline medium can produce primary amines. arkat-usa.org The proposed mechanism involves the oxidation of the aldoxime to an intermediate hydroxamic acid. This hydroxamic acid then undergoes a base-mediated Lossen rearrangement, forming an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding primary amine, in this case, 3,4-Dichlorobenzylamine . arkat-usa.org This method provides a direct route from an aldoxime to an amine via a rearrangement pathway.

Advanced Applications of 3,4 Dichlorobenzaldoxime in Organic Synthesis

Role as a Versatile Intermediate in Fine Chemical Synthesis

3,4-Dichlorobenzaldoxime is a versatile intermediate in the synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. google.commdpi.com Its utility stems from the oxime functional group, which can undergo various transformations to yield other valuable chemical entities. A primary reaction is the dehydration of the aldoxime to form 3,4-dichlorobenzonitrile (B1293625). alzchem.comgoogle.com This conversion is significant because dichlorinated benzonitriles are themselves important intermediates in the production of pharmaceuticals, agrochemicals, and other specialty materials. alzchem.comgoogle.combhu.ac.in

Furthermore, this compound can be oxidized to generate the corresponding 3,4-dichlorobenzonitrile oxide. Current time information in Bangalore, IN.ijpcbs.com This nitrile oxide is a highly reactive 1,3-dipole, a class of molecules that are cornerstones of 1,3-dipolar cycloaddition reactions. Current time information in Bangalore, IN.ijpcbs.com This reactivity allows for the construction of various five-membered heterocyclic rings, positioning the aldoxime as a key starting material for a diverse range of more complex molecules. Current time information in Bangalore, IN.ijpcbs.com The compound's role is thus not as an end-product but as a crucial building block, enabling the assembly of elaborate molecular architectures required in the fine and specialty chemical industries. google.com

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a major focus of organic chemistry due to their prevalence in pharmaceuticals, natural products, and materials science. ijpcbs.comgoogle.com this compound serves as a valuable precursor in this field, primarily through its conversion to 3,4-dichlorobenzonitrile oxide. Current time information in Bangalore, IN.

Building Blocks for Nitrogen-Containing Rings

Nitrogen-containing heterocycles are of particular importance in medicinal chemistry. rsc.orgwikipedia.org this compound is instrumental in building such rings. The most prominent application is in 1,3-dipolar cycloaddition reactions. Current time information in Bangalore, IN.ijpcbs.com When this compound is converted to its nitrile oxide form, it readily reacts with dipolarophiles, such as alkenes and alkynes. Current time information in Bangalore, IN.ijpcbs.com

The reaction with alkenes leads to the formation of isoxazolines, while reaction with alkynes yields isoxazoles. Current time information in Bangalore, IN.ijpcbs.com These five-membered, nitrogen- and oxygen-containing rings are significant scaffolds in drug discovery. researchgate.net The regioselectivity of these cycloaddition reactions is influenced by the electronic and steric factors of the dichlorinated aromatic ring. Current time information in Bangalore, IN. This makes this compound a key starting point for creating libraries of substituted isoxazole (B147169) and isoxazoline (B3343090) derivatives for biological screening. Another example includes its derivative, this compound O-benzylsulphonate, which has been used in the synthesis of 1,4,2-Dithiazolium salts, another class of nitrogen-containing heterocycles. google.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Starting Material Derivative | Reagent | Resulting Heterocycle | Reaction Type |

| 3,4-Dichlorobenzonitrile Oxide | Alkene | Isoxazoline | 1,3-Dipolar Cycloaddition Current time information in Bangalore, IN.ijpcbs.com |

| 3,4-Dichlorobenzonitrile Oxide | Alkyne | Isoxazole | 1,3-Dipolar Cycloaddition Current time information in Bangalore, IN.ijpcbs.com |

| This compound O-benzylsulphonate | - | 1,4,2-Dithiazolium salt | Cyclization google.com |

Synthesis of Fused Ring Systems

Fused ring systems, where two or more rings share a common bond, are common structural motifs in complex natural products and pharmaceuticals. uomustansiriyah.edu.iqrsc.org While classic fused ring syntheses like the Skraup or Fischer indole (B1671886) syntheses typically start from anilines or phenylhydrazines respectively, wikipedia.orguomustansiriyah.edu.iq the derivatives of this compound provide modern routes to fused heterocycles.

The nitrile oxide generated from the aldoxime is a powerful tool for constructing fused systems via intramolecular or intermolecular cycloadditions. mdpi.commdpi.com For example, 1,3-dipolar cycloaddition reactions can be employed to build a heterocyclic ring onto an existing ring system, resulting in a fused or spirocyclic structure. mdpi.com Research has shown that nitrile oxides react with cyclic alkenes to form polycyclic derivatives, demonstrating a pathway to complex fused architectures. mdpi.com One study described a rhodium-catalyzed [3+2] annulation reaction using a triazole (as a carbene precursor) to create tetracyclic 3,4-fused dihydroindoles, showcasing how cycloaddition strategies can lead to intricate fused systems. mdpi.com This highlights the potential of 3,4-dichlorobenzonitrile oxide, derived from the aldoxime, to serve as a key component in the synthesis of novel fused heterocyclic compounds.

Application in the Synthesis of Specialty Chemicals

Specialty chemicals are produced for specific end-uses and are valued for their performance effects. This compound functions as a key intermediate in the production of several classes of these high-value chemicals. google.com

Intermediates for Agrochemicals

The compound is a precursor in the synthesis of intermediates used in the agrochemical industry. researchgate.net A primary route involves the dehydration of this compound to produce 3,4-Dichlorobenzonitrile. alzchem.comacgpubs.org This nitrile is a documented intermediate for the synthesis of agrochemicals. alzchem.comacgpubs.org For instance, 3,4-Dichlorobenzonitrile is a known organic raw material for synthesizing the selective herbicide cyhalofop-butyl. google.com

Furthermore, the general class of dichlorobenzaldoximes and their nitrile derivatives are important in pesticide manufacturing. iipseries.org The isomer 2,6-dichlorobenzaldehyde (B137635) is converted to 2,6-dichloro benzaldoxime (B1666162) as a step towards producing potent benzoylurea (B1208200) insecticides such as hexaflumuron (B1673140) and diflubenzuron. researchgate.net This underscores the established role of the dichlorobenzaldoxime scaffold as a building block for critical agricultural products.

Table 2: Agrochemical-Related Applications

| Compound | Role | Resulting Product Class |

| This compound | Precursor to 3,4-Dichlorobenzonitrile | Herbicides google.com |

| 2,6-Dichlorobenzaldoxime (B1311563) (Isomer) | Intermediate | Benzoylurea Insecticides researchgate.net |

| Dihalo cyanophenyl compounds | Intermediate | Pesticides bhu.ac.in |

Intermediates for Dyes and Pigments

The synthesis of dyes and pigments often involves complex aromatic intermediates. mdpi.comuchicago.edu this compound serves as a precursor to such intermediates. Through its conversion to 3,4-Dichlorobenzonitrile, it provides a building block for the colorant industry. google.com Patents and supplier literature explicitly identify 3,4-Dichlorobenzonitrile as an intermediate for pigments and dyes. google.com While the specific dye structures derived from this intermediate are proprietary, the classification of the nitrile as a dye intermediate firmly links the parent aldoxime to this sector of the chemical industry. The use of various benzonitrile (B105546) derivatives as intermediates for pigments is a common practice.

Intermediates for Liquid Crystal Materials

The unique properties of liquid crystals (LCs) arise from the specific molecular structures of their constituent compounds. These molecules, often referred to as mesogens, typically possess a rigid core and flexible terminal groups. The rigid core is crucial for establishing the long-range orientational order characteristic of liquid crystalline phases, such as the nematic and smectic phases. google.com Molecules that form liquid crystals are generally characterized by features such as structural rigidity, non-spherical shapes (e.g., long and thin or disk-like), and the presence of polar groups that lead to significant intermolecular interactions. google.com

This compound serves as a valuable intermediate in the synthesis of such mesogenic compounds. Its molecular structure possesses several key attributes that make it a suitable building block for liquid crystal materials:

Rigid Phenyl Core: The benzene (B151609) ring provides a rigid, planar segment essential for forming an ordered, anisotropic liquid phase.

Polar Substituents: The two chlorine atoms and the hydroxyl group of the oxime introduce significant polarity and enhance intermolecular forces like dipole-dipole interactions. These forces are critical for the self-assembly and thermal stability of liquid crystal phases.

Reactive Oxime Group: The aldoxime functional group offers a reactive site for extending the molecular structure. It can be readily converted into other functional groups or used in condensation reactions to link with other molecular fragments, thereby constructing the larger, often elongated or "bent-core," molecules required for liquid crystallinity. ajchem-a.comnih.gov

The synthesis of liquid crystals often involves the condensation of aromatic aldehydes with other organic molecules. For instance, Schiff base liquid crystals are commonly prepared through the condensation of substituted benzaldehydes with anilines. nih.gov Similarly, bent-core liquid crystals can be synthesized from substituted aromatic precursors. ajchem-a.comchemrxiv.org As a derivative of 3,4-dichlorobenzaldehyde (B146584), the corresponding oxime is an integral intermediate in synthetic pathways that modify the aldehyde group to create specific linkages within a target mesogen. The dichlorinated pattern, combined with the oxime's reactivity, allows for the systematic design of LCs with tailored properties, such as specific phase transition temperatures and dielectric anisotropy.

Contributions to Pharmaceutical Synthesis (as a Synthetic Intermediate only)

This compound is a versatile intermediate in the synthesis of complex molecules for pharmaceutical applications. Its utility lies in its capacity to be incorporated into larger molecular frameworks, acting as a foundational piece for building bioactive compounds.

Ferrocene (B1249389), with its unique sandwich structure and electrochemical properties, is a subject of intense research in medicinal chemistry for the development of novel therapeutic agents, including anticancer drugs. benthamscience.comresearchgate.net One synthetic strategy involves conjugating the ferrocene moiety with other pharmacologically active structures, such as those containing a benzaldoxime group.

A direct method for this synthesis involves the esterification of a ferrocene carboxylic acid with a substituted benzaldoxime intermediate. benthamscience.com In this process, this compound can act as the specific benzaldoxime precursor. The reaction is typically facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach has been successfully used to create a series of novel ferrocenyl carboxylates containing various substituted benzaldoxime moieties. benthamscience.compeeref.com

Table 1: General Synthesis of Ferrocenyl Carboxylate with Benzaldoxime Moiety

| Reactant 1 | Reactant 2 | Reagents | Product Structure |

|---|

This table illustrates a general synthetic pathway. For the specific case of this article, the R-group on the benzaldoxime would be 3,4-dichloro.

Another synthetic route utilizes the benzaldoxime intermediate in a 1,3-dipolar cycloaddition reaction to create a heterocyclic linker—specifically, an isoxazole ring—between the ferrocene core and the substituted phenyl group. google.com This method demonstrates the versatility of the oxime group in forming stable, aromatic heterocyclic rings that can effectively connect different parts of a bioactive molecule.

In medicinal chemistry, a "scaffold" refers to the core structural framework of a molecule, which is often responsible for its fundamental interaction with a biological target. uniroma1.itlifechemicals.com The design and synthesis of novel scaffolds are a cornerstone of drug discovery. niper.gov.in this compound serves as an important intermediate for constructing such molecular scaffolds.

The compound's utility stems from the reactivity of both the dichlorinated phenyl ring and the oxime functional group. The oxime can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals. A prominent example is the formation of isoxazoles. Substituted benzaldoximes can be converted into a chloro-oxime intermediate, which then undergoes cyclization to yield a substituted isoxazole ring. google.com Isoxazoles are considered "privileged scaffolds" as they are found in numerous bioactive compounds.

This transformation highlights how a relatively simple intermediate like this compound can be used to build more complex, rigid, and functionally diverse molecular architectures. The resulting scaffolds, incorporating the 3,4-dichlorophenyl moiety, can then be further functionalized to optimize biological activity, selectivity, and pharmacokinetic properties. The presence of the chlorine atoms can also influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dichlorobenzaldehyde |

| 4-Hydroxybenzonitrile |

| Trifluoromethylbenzaldehyde |

| Ferrocene Carboxylic Acid |

| Dicyclohexylcarbodiimide (DCC) |

| 4-Dimethylaminopyridine (DMAP) |

Spectroscopic and Structural Elucidation Techniques for 3,4 Dichlorobenzaldoxime and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,4-Dichlorobenzaldoxime. mlsu.ac.initaca-sb.it It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. mlsu.ac.inmdpi.com

Conformation Analysis via NMR Coupling Constants

The analysis of spin-spin coupling constants (J-coupling) in ¹H NMR spectra is a powerful tool for determining the conformation of molecules. nih.govorganicchemistrydata.org These constants, which are independent of the magnetic field strength, provide information about the dihedral angles between adjacent protons and the connectivity of atoms through bonds. organicchemistrydata.org

For derivatives of this compound, the coupling constants between protons on the aromatic ring can confirm the substitution pattern. Typically, ortho-coupling constants (³J) are in the range of 7-9 Hz, meta-coupling constants (⁴J) are 2-3 Hz, and para-coupling constants (⁵J) are less than 1 Hz. organicchemistrydata.org Analysis of these coupling constants helps in assigning the signals of the aromatic protons and confirming the 3,4-dichloro substitution pattern.

Furthermore, conformational analysis of flexible side chains in derivatives can be performed by studying the relevant coupling constants. nih.gov By comparing experimentally measured coupling constants with those predicted for different conformations using computational methods like Density Functional Theory (DFT), the preferred solution-state conformation can be determined. nih.gov

Application of 2D NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and its derivatives. longdom.orgwalisongo.ac.id These methods enhance spectral resolution by spreading the signals across two frequency dimensions, revealing correlations between different nuclei. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. emerypharma.com Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton-proton networks within the molecule. emerypharma.com This is particularly useful for assigning the protons on the dichlorinated benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. walisongo.ac.idipb.pt It allows for the direct assignment of which proton is attached to which carbon atom, greatly simplifying the assignment of the ¹³C NMR spectrum. walisongo.ac.id

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved. walisongo.ac.id

Isomeric Characterization (Syn/Anti Isomers)

Oximes, including this compound, can exist as syn and anti (or E/Z) isomers due to restricted rotation around the C=N double bond. NMR spectroscopy is a key technique for differentiating between these isomers.

The chemical shift of the proton attached to the oxime carbon (the formyl proton) and the protons on the aromatic ring can differ significantly between the syn and anti isomers due to the different spatial orientation of the hydroxyl group. The anisotropic effect of the hydroxyl group can shield or deshield nearby protons, leading to distinct chemical shifts.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to determine the spatial proximity of the oxime -OH proton to the protons on the aromatic ring. A strong NOE between the -OH proton and the formyl proton would indicate a specific isomer, helping to definitively assign the geometry of the oxime.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-Ray Diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. hzdr.demdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of crystalline materials. mdpi.comuhu-ciqso.es

For this compound, a successful SC-XRD analysis would yield a definitive crystal structure. This would unambiguously confirm the molecular connectivity and provide precise measurements of all bond lengths and angles. Furthermore, the analysis would reveal the conformation of the molecule in the solid state, including the planarity of the aromatic ring and the geometry of the oxime group.

The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding (e.g., involving the oxime hydroxyl group) and halogen bonding (involving the chlorine atoms), would also be elucidated. fzu.cz This information is vital for understanding the physical properties of the solid material.

High-Resolution Mass Spectrometry (HR-ESIMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a powerful tool for the accurate determination of a compound's molecular formula. europa.eunih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. europa.eu

For this compound, HR-ESIMS would be used to measure the exact mass of the molecular ion. This experimental mass can then be compared to the calculated theoretical masses of possible elemental formulas. The presence of two chlorine atoms gives a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which further aids in the confirmation of the molecular formula. The high mass accuracy of the technique allows for the confident differentiation of this compound from other compounds with the same nominal mass but different elemental compositions. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uc.eduarxiv.org These techniques are highly effective for identifying the functional groups present in a compound. uc.edunih.gov

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups. The O-H stretching vibration of the oxime group would appear as a broad band, typically in the region of 3200-3600 cm⁻¹. The C=N stretching of the oxime would be observed around 1650 cm⁻¹. The C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring would be seen in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹. naturalspublishing.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. arxiv.org While strong dipole changes lead to strong IR absorptions, changes in polarizability result in strong Raman scattering. uc.edu For this compound, the symmetric vibrations of the benzene ring and the C=N bond are often more prominent in the Raman spectrum.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and providing insights into the molecular structure. libretexts.org

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for analyzing thermally labile or non-volatile compounds, making it an excellent choice for this compound and its derivatives. The method's ability to distinguish between the intact compound and potential impurities or degradation products is crucial for quality control. openaccessjournals.com

Research Findings:

The analysis of aldoximes and related chlorinated aromatic compounds by HPLC is well-established. For instance, a pre-column derivatization method for determining hydroxylamine (B1172632) involves its reaction with benzaldehyde (B42025) to form the stable derivative benzaldoxime (B1666162), which is then quantified by HPLC. biomedgrid.combiomedgrid.com This methodology underscores the suitability of HPLC for analyzing the benzaldoxime structure. The method was validated for specificity, sensitivity, linearity, accuracy, and precision, demonstrating its reliability. biomedgrid.combiomedgrid.com

For compounds structurally similar to this compound, such as other benzimidazole (B57391) or benzoic acid derivatives, reversed-phase HPLC is commonly employed. researchgate.netnih.govsigmaaldrich.com A typical setup involves a C8 or C18 column, which separates compounds based on their hydrophobicity. nih.govsigmaaldrich.com A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid additive like trifluoroacetic acid) and an organic solvent (typically acetonitrile (B52724) or methanol) is used to elute the compounds from the column. nih.govsigmaaldrich.comchromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light effectively. sigmaaldrich.comepa.gov

A sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of 3,4-dichloroaniline (B118046) (a potential impurity or precursor) in various samples, further highlighting the applicability of liquid chromatography for separating chlorinated aromatic compounds. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | nih.govsigmaaldrich.com |

| Mobile Phase | Acetonitrile and/or Methanol (B129727) with aqueous buffer (e.g., Phosphate, TFA) | nih.govsigmaaldrich.comchromatographyonline.com |

| Detection | UV/Vis or Mass Spectrometry (MS) | sigmaaldrich.comepa.govmdpi.com |

| Flow Rate | Typically 1.0 mL/min for analytical columns | sigmaaldrich.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | sigmaaldrich.com |

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds. gcms.czemerson.com For a compound like this compound, GC can be used to assess purity and identify volatile byproducts from its synthesis. However, the direct analysis of oximes by GC can sometimes be challenging due to their polarity and potential for thermal degradation in the hot injector port or column. researchgate.net To overcome these issues, derivatization is often employed. researchgate.netrestek.com

Derivatization Strategies:

Derivatization modifies the analyte to increase its volatility and thermal stability, leading to improved peak shape and sensitivity. gcms.czresearchgate.net

Silylation: The hydroxyl group of the oxime can be converted into a trimethylsilyl (B98337) (TMS) ether. tcichemicals.com This is a common strategy for compounds containing active hydrogen atoms, such as alcohols, phenols, and oximes. tcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture including trimethylchlorosilane (TMCS) can be used to form the more volatile and stable TMS-oxime derivative, which is well-suited for GC analysis. tcichemicals.comnih.gov

Pentafluorobenzyl (PFB) Oxime Formation: This strategy is typically applied to the precursor aldehyde (3,4-Dichlorobenzaldehyde). The aldehyde is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the corresponding PFB-oxime derivative. nih.govdtic.milnih.gov This derivative is highly volatile and exhibits excellent response with an electron capture detector (ECD) or can be analyzed by GC-MS. nih.govdtic.mil This approach is useful for quantifying trace amounts of the starting aldehyde in the final product or reaction mixture.

The choice of GC column is also critical. A capillary column with a non-polar or intermediate-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms), is often suitable for analyzing these types of derivatized or underivatized aromatic compounds. researchgate.netsigmaaldrich.com

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Goal | Increase volatility and thermal stability, improve peak shape. | gcms.czresearchgate.net |

| Common Derivatization Reagents | For Oximes: Silylating agents (BSTFA, TMCS) to form TMS-oximes. For Aldehyde Precursors: PFBHA to form PFB-oximes. | tcichemicals.comnih.govnih.gov |

| Column Type | Capillary column (e.g., DB-5ms or similar) | researchgate.netsigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | emerson.comresearchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | gcms.cz |

Computational and Theoretical Investigations of 3,4 Dichlorobenzaldoxime

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a principal tool for investigating the properties of chemical compounds, offering a balance between computational cost and accuracy. For substituted benzaldoximes, DFT calculations, often employing functionals like B3LYP and M06-2X with basis sets such as 6-31G* or 6-311+G(d,p), are used to elucidate their structural and electronic characteristics. worldscientific.cominternationaljournalssrg.orgrsc.org

Geometry Optimization and Conformational Analysis

The geometry of 3,4-Dichlorobenzaldoxime, like other benzaldoximes, is primarily defined by the orientation of the hydroxyl group relative to the C=N double bond, leading to the existence of syn (Z) and anti (E) isomers. archive.orgarchive.org Computational geometry optimization seeks to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Theoretical studies on various benzaldoxime (B1666162) derivatives consistently show that the anti (E) isomer is more stable than the syn (Z) isomer. researchgate.net For instance, in a study of benzaldoxime derivatives, the anti-isomers were found to be more stable by a range of –1.8 to –5.6 kcal mol–1. researchgate.net This stability difference is attributed to steric and electronic factors. The fusion of the syn isomer can convert it to the more stable anti form. archive.orgarchive.org